molecular formula C9H7NO2.Na B213163 2(1H)-Quinolinone, 4-hydroxy-, monosodium salt CAS No. 4510-76-3

2(1H)-Quinolinone, 4-hydroxy-, monosodium salt

Cat. No. B213163
CAS RN: 4510-76-3
M. Wt: 183.14 g/mol
InChI Key: MWXMDMIYCCSYNP-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, which include 2(1H)-Quinolinone, 4-hydroxy-, monosodium salt, has been the subject of many publications due to their interesting pharmaceutical and biological activities . The synthetic approaches involve various reactions and the synthesis of their heteroannelated derivatives .


Molecular Structure Analysis

The molecular structure of 2(1H)-Quinolinone, 4-hydroxy-, monosodium salt includes a quinolinone moiety, which is unique due to its roles in natural and synthetic chemistry and its biologically and pharmacological activities . Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .


Chemical Reactions Analysis

The chemical reactions involving 4-hydroxy-2-quinolones are diverse and complex. For instance, the reaction of 4-hydroxy-2(1H)-quinolinones with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst results in non-racemic products .

Scientific Research Applications

  • Pharmaceutical Reference Standards

    • Field : Pharmaceutical Industry
    • Application : This compound is used as a reference standard in the pharmaceutical industry .
    • Method : The specific methods of application or experimental procedures would depend on the context in which the reference standard is being used. Typically, reference standards are used to ensure the quality and consistency of pharmaceutical products .
    • Results : The use of this compound as a reference standard helps ensure the quality and consistency of pharmaceutical products .
  • Synthesis of 4-Hydroxy-2-pyrones

    • Field : Organic Chemistry
    • Application : 4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products .
    • Method : Novel chemical methods of de novo synthesis based on alkyne cyclizations using transition metal complexes and ketene transformations allow for straightforward access to 4-hydroxy-2-pyrones .
    • Results : These methods have been applied for the construction of natural products. Possible directions for further pyrone ring modification are discussed .
  • Synthesis of Azo-Linked Schiff Base Ligands

    • Field : Organic Chemistry
    • Application : Azo compounds were prepared by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions .
    • Method : Two new azo-linked Schiff base ligands were synthesized .
    • Results : The specific results or outcomes of this synthesis were not provided in the source .
  • Biomimetic Synthesis

    • Field : Organic Chemistry
    • Application : The major synthetical methods are biomimetic and are based on the cyclization of tricarbonyl compounds .
    • Method : Novel chemical methods of de novo synthesis based on alkyne cyclizations using transition metal complexes and ketene transformations allow for straightforward access to 4-hydroxy-2-pyrones .
    • Results : These methods have been applied for the construction of natural products .
  • Biotechnological Approaches

    • Field : Biotechnology
    • Application : Biosynthetic paths of the pyrones are actively developed and used as biotechnological approaches for the construction of natural and unnatural polysubstituted 4-hydroxy-2-pyrones .
    • Method : The specific methods of application or experimental procedures would depend on the context in which the biotechnological approach is being used .
    • Results : The use of these paths helps in the construction of natural and unnatural polysubstituted 4-hydroxy-2-pyrones .
  • Synthesis of Azo Compounds

    • Field : Organic Chemistry
    • Application : Azo compounds were prepared by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions .
    • Method : Two new azo-linked Schiff base ligands were synthesized .
    • Results : The specific results or outcomes of this synthesis were not provided in the source .
  • Synthesis of Polyketides

    • Field : Organic Chemistry
    • Application : These pyrones as polyketides are widespread in Nature and possess versatile bioactivity that makes them an attractive target for synthesis and modification .
    • Method : Biosynthetic paths of the pyrones are actively developed and used as biotechnological approaches for the construction of natural and unnatural polysubstituted 4-hydroxy-2-pyrones .
    • Results : The major synthetical methods are biomimetic and are based on the cyclization of tricarbonyl compounds .
  • Synthesis of 2-Pyrones

    • Field : Organic Chemistry
    • Application : 2-Pyrones are an important class of heterocyclic compounds of interest as valuable reagents in organic synthesis and an essential pharmacophore in many biologically active products .
    • Method : Among them, 4-hydroxy-2-pyrones occupy a special place because these molecules are both polyketide structures and pyrans .
    • Results : These substances can exist in two tautomeric forms, namely, 4-hydroxy-2-pyrone and 2-hydroxy-4-pyrone .
  • Synthesis of Azo-Linked Schiff Base Ligands

    • Field : Organic Chemistry
    • Application : Azo compounds were prepared by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions .
    • Method : Two new azo-linked Schiff base ligands were synthesized .
    • Results : The specific results or outcomes of this synthesis were not provided in the source .

Safety And Hazards

The safety data sheet for a related compound, Azomethine H monosodium salt hydrate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid inhalation of dusts, and in case of skin contact, to wash off immediately with plenty of water .

Future Directions

The future directions for research on 2(1H)-Quinolinone, 4-hydroxy-, monosodium salt and related compounds are likely to focus on their synthetic approaches and applications in the synthesis of related heterocycles, most of them showing unique biological activities . The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .

properties

IUPAC Name

sodium;2-oxo-1H-quinolin-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2.Na/c11-8-5-9(12)10-7-4-2-1-3-6(7)8;/h1-5H,(H2,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXMDMIYCCSYNP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063502
Record name Sodium 4-hydroxycarbostyril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Quinolinone, 4-hydroxy-, monosodium salt

CAS RN

4510-76-3
Record name Sodium 4-hydroxycarbostyril
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Quinolinone, 4-hydroxy-, sodium salt (1:1)
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Record name Sodium 4-hydroxycarbostyril
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-2-quinolone, monosodium salt
Source European Chemicals Agency (ECHA)
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Record name SODIUM 4-HYDROXYCARBOSTYRIL
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